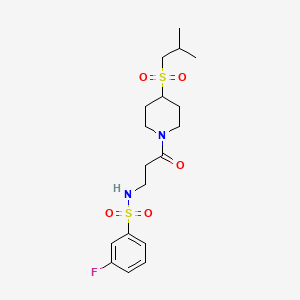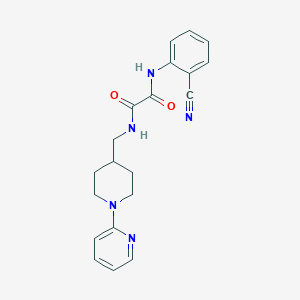
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Polymer Synthesis and Corrosion Inhibition :
- A study by Aly & Hussein (2014) explored the synthesis of thiazole-based polyamides with potential applications in corrosion inhibition. These polymers showed promising results as corrosion inhibitors on carbon-steel, which could be relevant to the compound (Aly & Hussein, 2014).
Catalytic Asymmetric Cycloaddition :
- Han, Wang, Zhong, & Lu (2011) utilized acrylamides derived from similar structures in catalytic asymmetric cycloaddition. This highlights the potential of such compounds in synthesizing cyclopentenes, which are valuable in various chemical syntheses (Han et al., 2011).
Synthesis of Thiazoles :
- Kumar, Parameshwarappa, & Ila (2013) reported a method to synthesize thiazoles from enamides, which could be relevant for synthesizing derivatives of the compound (Kumar et al., 2013).
Aqueous Fluoride Chemosensor :
- Chen, Zhou, Zhao, & Chu (2014) studied a related compound as a fluoride chemosensor, indicating potential applications in environmental monitoring and analytical chemistry (Chen et al., 2014).
Malonyl-CoA Decarboxylase Inhibitors :
- Cheng et al. (2006) discovered a class of malonyl-CoA decarboxylase inhibitors related to this compound, highlighting its potential applications in pharmacology, particularly for cardiac protection (Cheng et al., 2006).
Photosynthetic Electron Transport Inhibitors :
- Vicentini et al. (2005) explored pyrazole derivatives as inhibitors of photosynthetic electron transport, suggesting potential applications in agriculture and weed control (Vicentini et al., 2005).
Fluoroalkyl-Substituted Pyrazole Synthesis :
- Iminov et al. (2015) discussed the synthesis of fluoroalkyl-substituted pyrazoles, which can be related to the chemical properties of the compound (Iminov et al., 2015).
properties
IUPAC Name |
(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-14(2,3)13-17-8-11(21-13)4-5-12(19)18-15(9-16)6-7-20-10-15/h4-5,8H,6-7,10H2,1-3H3,(H,18,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKKNWVGFVWNR-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)NC2(CCSC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NC2(CCSC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)
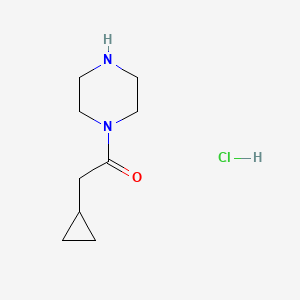
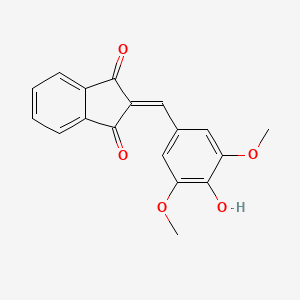
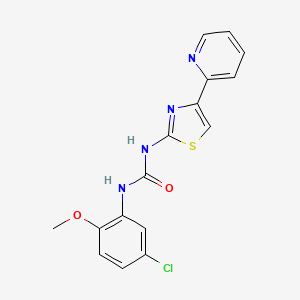

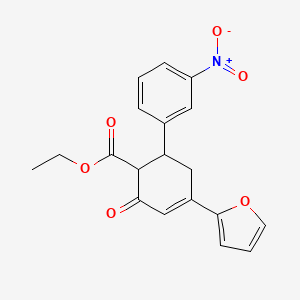
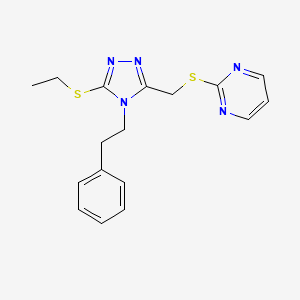
![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)
